N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazolo-pyridine core substituted with chloro and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazolo-pyridine intermediate with 4-methoxyphenylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
- 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 1,2,4-triazolo[4,3-a]pyridin-3-yl derivatives
Uniqueness
N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14ClF3N4O2 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14ClF3N4O2/c1-27-12-4-2-10(3-5-12)6-15(26)22-8-14-23-24-16-13(18)7-11(9-25(14)16)17(19,20)21/h2-5,7,9H,6,8H2,1H3,(H,22,26) |
InChI Key |
LHMJLKOJWHNMRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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